3-Allyl-6-amino-1-ethyluracil
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Overview
Description
3-Allyl-6-amino-1-ethyluracil is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its potential use in drug development and catalysis due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-amino-1-ethyluracil involves several steps, starting with the preparation of the pyrimidine ring. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-6-amino-1-ethyluracil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted pyrimidine compounds .
Scientific Research Applications
3-Allyl-6-amino-1-ethyluracil has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in catalysis and other industrial processes due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Allyl-6-amino-1-ethyluracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Allyl-6-amino-1-ethyluracil include other pyrimidine derivatives, such as:
- 5-Fluorouracil
- Cytosine
- Thymine
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for specific research applications, such as drug development and catalysis.
Properties
IUPAC Name |
6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHXZPNWCYIWNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)CC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222678 |
Source
|
Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72361-29-6 |
Source
|
Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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